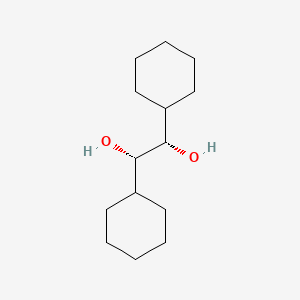

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral diol compound characterized by two cyclohexyl groups attached to a central ethane backbone with two hydroxyl groups. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications in various fields, including organic synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, 1,2-dicyclohexylethane-1,2-dione, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the diketone precursor using a chiral catalyst to ensure high enantioselectivity. This method allows for the large-scale production of the compound with consistent stereochemical purity.

Analyse Des Réactions Chimiques

Types of Reactions

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form cyclohexyl-substituted alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of cyclohexyl-substituted alkanes.

Substitution: Formation of halogenated or sulfonated derivatives.

Applications De Recherche Scientifique

Asymmetric Synthesis

Chiral Auxiliary in Organic Synthesis

DICHED serves as an effective chiral auxiliary in the synthesis of enantiomerically enriched compounds. Its application allows for the introduction of stereogenic centers with high diastereoselectivities. For instance, in the synthesis of R-(+)-2-methyl-1-butanol, DICHED was employed to achieve exceptional diastereoselectivity via the a-chloroalkyl boronic ester approach .

Case Study: Synthesis of Homochiral Alcohols

A notable study demonstrated the synthesis of homochiral alcohols using DICHED as a chiral auxiliary. The process involved the formation of boron triisopropylate complexes with ethyl lithium and DICHED, resulting in high enantiomeric excess (ee) values exceeding 99% for the target molecule .

Catalysis

Catalytic Reactions

DICHED has been utilized in various catalytic reactions, particularly in enantioselective transformations. Its role as a ligand has been highlighted in several studies where it facilitated reactions such as pinacol couplings and dichlorination processes.

Example: Enantioselective Dihalogenation

In a study focused on catalytic enantioselective dichlorination of allylic alcohols, DICHED was instrumental in achieving high selectivity and yield. The use of titanium-based catalysts alongside DICHED allowed for significant improvements in reaction outcomes .

Material Science

Development of Chiral Polymers

DICHED is also explored in the field of material science for the development of chiral polymers. These materials exhibit unique properties that can be tailored for specific applications, including drug delivery systems and optoelectronic devices .

Table: Properties and Applications of Chiral Polymers Derived from DICHED

| Property | Application |

|---|---|

| High thermal stability | Used in high-performance materials |

| Enhanced optical activity | Applications in photonic devices |

| Biocompatibility | Drug delivery systems |

Pharmaceutical Applications

Role in Drug Design

The pharmaceutical industry has recognized the utility of DICHED in drug design, particularly for creating compounds with desired stereochemistry. Its ability to facilitate selective reactions is crucial for synthesizing active pharmaceutical ingredients (APIs) that require specific stereochemical configurations.

Example: Selective Inhibition Studies

Research has indicated that compounds derived from DICHED can selectively inhibit dipeptidyl peptidase-IV (DPP-IV), an important target in diabetes treatment . This highlights its potential role in developing therapeutics with improved efficacy.

Mécanisme D'action

The mechanism by which (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol exerts its effects is primarily through its ability to act as a chiral ligand or auxiliary. The compound can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products formed. Its hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, further affecting its reactivity and selectivity in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(R,R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol: The enantiomer of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.

1,2-Diphenyl-1,2-ethanediol: A related diol with phenyl groups instead of cyclohexyl groups, used in similar applications but with different steric and electronic properties.

1,2-Cyclohexanediol: A simpler diol with only one cyclohexyl group, used in various synthetic applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where control over stereochemistry is crucial.

Activité Biologique

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, commonly referred to as DICHED, is a chiral auxiliary widely used in asymmetric synthesis. Its biological activity has garnered attention in various fields, particularly in drug development and synthesis of biologically active compounds. This article delves into the biological properties of DICHED, supported by data tables and relevant research findings.

DICHED is characterized by the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol . It is primarily utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. The compound facilitates high diastereoselectivity in reactions involving boronic esters .

Anticancer Activity

Recent studies have highlighted the potential of DICHED-derived compounds as anticancer agents. For instance, DICHED has been employed in the synthesis of nucleoside analogues that exhibit significant cytotoxicity against various cancer cell lines. A comparative study demonstrated that certain DICHED-derived compounds had lower IC50 values than standard treatments, indicating enhanced potency.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 28 β | CCRF-HSB-2 | 0.01 |

| 33 β | CCRF-HSB-2 | 0.05 |

| Ara-C | CCRF-HSB-2 | 0.05 |

| DMDC | CCRF-HSB-2 | 0.02 |

This table summarizes the antineoplastic activities of selected compounds synthesized using DICHED as a chiral auxiliary .

Synthesis of Bioactive Molecules

DICHED has been instrumental in synthesizing various bioactive molecules, including pheromones and natural products. For example, its application in the total synthesis of Salviachinensine A showcased its effectiveness in generating necessary stereogenic centers with high selectivity .

Case Study 1: Synthesis of Pheromones

In a notable study on the asymmetric synthesis of the Japanese beetle pheromone, DICHED was used to achieve high enantioselectivity. The synthetic route involved the reaction of an α-chloro boronic ester with DICHED, resulting in a compound with significant biological relevance in pest management .

Case Study 2: Marine Metabolites

DICHED has also been utilized as a building block for synthesizing marine metabolites such as ent-chromazonarol. The compound's versatility allows for various modifications that enhance biological activity while maintaining structural integrity .

The mechanism through which DICHED exerts its biological effects is primarily through its role as a chiral auxiliary, influencing reaction pathways to favor the formation of specific enantiomers that may exhibit enhanced biological activity compared to their racemic counterparts. This selectivity is crucial in drug development, where the efficacy and safety profiles of different enantiomers can vary significantly.

Propriétés

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-KBPBESRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.